(2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-pyridin-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8/h1-4,6H,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFBGVRVUJFFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Mechanisms of 2 Pyridin 2 Yl 1,3 Thiazol 4 Yl Methylamine and Its Analogs
Evaluation of In Vitro Biological Activity Profiles
The fusion of pyridine (B92270) and thiazole (B1198619) rings has yielded a plethora of derivatives with a wide spectrum of in vitro biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiparasitic effects.
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
Derivatives of the pyridine-thiazole scaffold have demonstrated notable in vitro activity against a variety of bacterial and fungal pathogens. The antimicrobial efficacy of these compounds is largely influenced by the nature and position of substituents on both the pyridine and thiazole rings.
One study detailed the synthesis of a series of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazides and their subsequent derivatives. scispace.com Among these, compounds featuring a hydroxyl group on an aromatic ring or a heterocyclic moiety showed enhanced antimicrobial activity. scispace.com Specifically, one derivative exhibited significant activity against both bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs. scispace.com
Another investigation into 2,4-disubstituted 1,3-thiazole derivatives revealed that certain structural features significantly influenced their antibacterial activity. mdpi.com It was observed that compounds with 2-alkyl and heteroaryl substituents at the second position, along with chloro and bromo groups at the fourth position of the aryl moiety, displayed enhanced antibacterial properties. mdpi.com Furthermore, the thiazole derivatives, in general, showed more significant antibacterial activity compared to their oxazole (B20620) bioisosteres. mdpi.com
The antifungal potential of this class of compounds has also been explored. A series of 2-thiazolylhydrazone derivatives were screened for their in vitro activity against several clinical isolates of Candida species. rsc.org One particular compound in this series demonstrated higher potency against most of the tested Candida spp. when compared to the reference drug, clotrimazole. rsc.org
The following table summarizes the in vitro antimicrobial activities of selected pyridine-thiazole analogs.
| Compound/Analog | Test Organism | Activity (MIC in μg/mL) |
| 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivative (5j) | Bacterial and Fungal Strains | Comparable to standard drugs |
| 2,4-disubstituted thiazole derivative | Proteus vulgaris | 128 |
| Thiazolylhydrazone derivative (14) | Candida spp. | Higher potency than clotrimazole |
Note: The data presented is for analogs of (2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine, as specific data for this compound was not available in the reviewed literature.
Anti-Inflammatory Modulatory Effects
Several pyridine-thiazole analogs have been evaluated for their in vitro anti-inflammatory properties. A common method to assess this activity is the inhibition of protein denaturation, as denaturation of proteins is a key factor in inflammatory processes.
A study on a series of newly synthesized pyridine- and thiazole-based hydrazides demonstrated their potential as anti-inflammatory agents. The in vitro anti-inflammatory activity of these compounds was determined by the bovine serum albumin denaturation method. nih.gov The results showed that these derivatives exhibited a range of inhibitory concentrations (IC50) from 46.29 to 100.60 μg/mL. nih.govnih.gov The variation in potency was attributed to the different structural modifications within the series. nih.govnih.gov For instance, a derivative featuring a 4-hydroxy-3-methoxyphenyl group (compound 5l) displayed the highest inhibition, suggesting that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are crucial for enhanced anti-inflammatory activity. nih.govnih.gov
The following table presents the in vitro anti-inflammatory activity of selected pyridine-thiazole analogs.
| Compound/Analog | Assay | Activity (IC50 in μg/mL) |
| Pyridine-thiazole hydrazide derivative (5l) | Bovine serum albumin denaturation | 46.29 |
| Pyridine-thiazole hydrazide derivative (5g) | Bovine serum albumin denaturation | 100.60 |
Note: The data presented is for analogs of this compound, as specific data for this compound was not available in the reviewed literature. The IC50 values represent the concentration required to inhibit 50% of protein denaturation.
Anticancer and Anti-Proliferative Properties in Cell Lines
The anticancer potential of pyridine-thiazole hybrids has been a significant area of research, with numerous studies demonstrating their cytotoxic and anti-proliferative effects against a variety of cancer cell lines.
In one study, novel pyridine-thiazole hybrid molecules were synthesized and screened for their cytotoxic action against a panel of tumor cell lines, including those from colon, breast, and lung cancers, as well as glioblastoma and leukemia. researchgate.netnih.gov High antiproliferative activity was observed for 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) and a related ester (compound 4). researchgate.netnih.gov Compound 3 exhibited a remarkable IC50 value of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing significantly lower toxicity in pseudo-normal human cell lines (IC50 >50 µM), indicating a degree of selectivity for cancer cells. researchgate.netnih.gov
Another investigation focused on pyridine-thiazole hybrids linked through a phenoxy-acetamide spacer. Two compounds from this series, designated as 7 and 10, revealed promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines, with IC50 values ranging from 5.36 to 8.76 μM. Importantly, these compounds showed weaker cytotoxic effects on normal fibroblast cells (WI38), suggesting a favorable selectivity index.
Furthermore, a series of thiazolyl pyridines linked with a thiophene (B33073) moiety via a hydrazone group were evaluated for their in vitro anticancer activity against the human lung cancer (A549) cell line. nih.gov Several of these compounds demonstrated potent cytotoxic activities, with some exhibiting IC50 values comparable to the standard drug doxorubicin. nih.gov
The table below summarizes the in vitro anticancer and anti-proliferative activities of selected pyridine-thiazole analogs.
| Compound/Analog | Cell Line | Activity (IC50 in μM) |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) | HL-60 (Leukemia) | 0.57 |
| Pyridine-thiazole hybrid (7) | MCF-7 (Breast Cancer) | 5.36 |
| Pyridine-thiazole hybrid (7) | HepG2 (Liver Cancer) | 8.76 |
| Pyridine-thiazole hybrid (10) | MCF-7 (Breast Cancer) | Not specified |
| Pyridine-thiazole hybrid (10) | HepG2 (Liver Cancer) | Not specified |
| Thiazolyl pyridine-thiophene hybrid (8e) | A549 (Lung Cancer) | 0.302 |
Note: The data presented is for analogs of this compound, as specific data for this compound was not available in the reviewed literature.
Antiparasitic Activity
Research into the antiparasitic potential of pyridine-thiazole derivatives is an emerging area. While specific data on this compound is not available, studies on related structures have shown promise. The structural similarities of these compounds to known antiparasitic agents suggest that the pyridine-thiazole scaffold could be a valuable template for the development of new treatments for parasitic diseases. Further in vitro screening against a range of parasites is warranted to fully explore the potential of this class of compounds.
Enzyme Inhibition and Receptor Modulation Assays
The biological activities of pyridine-thiazole analogs are often rooted in their ability to inhibit specific enzymes or modulate the function of cellular receptors.
Several studies have investigated the potential of these compounds as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. For instance, a series of thiazole carboxamide derivatives were designed and evaluated as COX inhibitors. researchgate.net One compound in this series demonstrated potent inhibition of both COX-1 and COX-2, with IC50 values of 0.239 μM and 0.191 μM, respectively. researchgate.net
Lipoxygenase (LOX) enzymes, which are also involved in inflammatory pathways, have been identified as another target for this class of compounds. A series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl moiety were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1. researchgate.netnih.gov Methoxylated derivatives, in particular, were found to be the most potent enzyme inhibitors. researchgate.netnih.gov
Furthermore, the anticancer activity of some pyridine-thiazole hybrids has been linked to the inhibition of Poly (ADP-ribose) polymerase 1 (PARP1). researchgate.netnih.gov Preincubation of tumor cells with a known PARP1 inhibitor was shown to reduce the cytotoxic activity of the pyridine-thiazole derivatives, suggesting that their mechanism of action may involve the induction of genetic instability in tumor cells. researchgate.netnih.gov
The table below provides a summary of the enzyme inhibition and receptor modulation activities of selected pyridine-thiazole analogs.
| Compound/Analog | Target Enzyme/Receptor | Activity (IC50 or other measure) |
| Thiazole carboxamide derivative (2b) | COX-1 | 0.239 μM |
| Thiazole carboxamide derivative (2b) | COX-2 | 0.191 μM |
| Methoxylated 1,3,4-thiadiazole derivative | 15-Lipoxygenase-1 | Potent inhibition |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) | PARP1 (implicated) | Cytotoxicity reduced by PARP1 inhibitor |
Note: The data presented is for analogs of this compound, as specific data for this compound was not available in the reviewed literature.
Identification and Characterization of Molecular Targets
The diverse biological activities of pyridine-thiazole analogs are a consequence of their interaction with various molecular targets. As discussed in the previous section, several enzymes have been identified as key targets for these compounds.
Cyclooxygenase (COX) and Lipoxygenase (LOX): For their anti-inflammatory effects, COX-1, COX-2, and 15-LOX have been identified as primary molecular targets. researchgate.netresearchgate.netnih.gov The inhibition of these enzymes disrupts the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.
Poly (ADP-ribose) polymerase 1 (PARP1): In the context of anticancer activity, PARP1 has been implicated as a molecular target. researchgate.netnih.gov The inhibition of PARP1 in cancer cells, particularly those with existing DNA repair defects, can lead to synthetic lethality and cell death. The ability of certain pyridine-thiazole derivatives to affect DNA nativity and alter nucleus morphology further supports their potential role in inducing genetic instability in tumor cells. researchgate.netnih.gov
Further research is necessary to fully elucidate the complete range of molecular targets for this versatile class of compounds and to understand the precise molecular mechanisms underlying their diverse biological activities. This will be crucial for the rational design and development of more potent and selective therapeutic agents based on the this compound scaffold.
Kinase Inhibition Profiles (e.g., Cyclin-Dependent Kinases, Isocitrate Dehydrogenase)
The pyridine-thiazole framework is a key feature in the design of various kinase inhibitors, which are crucial in cancer therapy due to their role in cell cycle regulation and signal transduction.
Cyclin-Dependent Kinases (CDKs)
Analogs containing the pyridine and thiazole moieties have demonstrated significant inhibitory activity against several CDKs. These enzymes are essential for the progression of the cell cycle, and their dysregulation is a hallmark of many cancers. For instance, a series of novel pyridine-2,3-dihydrothiazole hybrids were synthesized and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). nih.gov One particular hybrid, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole), emerged as a potent dual inhibitor. nih.gov Similarly, other thiazole-based compounds have been identified as potent and selective CDK2 inhibitors, such as SNS-032, which has a thiazole core and an IC₅₀ of 48 nM against CDK2. nih.gov The anticancer activity of these compounds is often linked to their ability to inhibit CDKs, leading to cell cycle arrest and apoptosis. mdpi.commdpi.com Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of kinases like CDK2. mdpi.com
Isocitrate Dehydrogenase (IDH)
Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are oncogenic drivers in several malignancies, including acute myeloid leukemia (AML) and gliomas. While structurally distinct from the primary compound of interest, research into mIDH1 inhibitors has produced a series of potent pyrid-2-one derivatives. researchgate.net These compounds originated from medicinal chemistry campaigns targeting the R132H and R132C mutant forms of IDH1. researchgate.net This highlights the utility of the pyridine motif in designing inhibitors for metabolic enzymes involved in cancer, suggesting a potential avenue for the exploration of pyridinyl-thiazole analogs.
The table below summarizes the inhibitory activities of selected pyridine-thiazole analogs against various kinases.
| Compound Class | Target Kinase(s) | Key Findings | Reference |
| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | CDK2 / GSK3β | Potent dual inhibitor (IC₅₀ = 0.396 µg/mL for CDK2; 0.118 µg/mL for GSK3β) | nih.gov |
| Thiazole-based hydrazinyl-thiazole-4[5H]-ones | VEGFR-2 | Compound 4c showed significant inhibition (IC₅₀ = 0.15 µM) | mdpi.com |
| SNS-032 (Thiazole core) | CDK2 | Potent and selective inhibitor (IC₅₀ = 48 nM) | nih.gov |
| Pyridine-5-acetyl-thiazolidin-4-one hybrid | CDK2 / GSK3β | Potent dual inhibitor (IC₅₀ = 0.675 µg/mL for CDK2; 0.134 µg/mL for GSK3β) | nih.gov |
G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors constitute a large family of transmembrane proteins that are critical drug targets. Despite the broad biological activities of pyridine-thiazole compounds, extensive literature searches have not revealed specific studies detailing the direct interactions of this compound or its close analogs with GPCRs. This indicates a potential gap in the current understanding of the pharmacological profile of this class of compounds and represents an area for future investigation.
Efflux Pump Modulation
Multidrug resistance (MDR) in bacteria is a major public health crisis, often mediated by efflux pumps that expel antibiotics from the cell. Efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics. Research has identified compounds with a pyridyl moiety as promising EPIs. A class of compounds known as pyridylpiperazines has been shown to inhibit the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria. nih.gov These EPIs boost the activity of various antibiotics in pathogens like Acinetobacter baumannii by inhibiting pumps such as AdeABC, AdeFGH, and AdeIJK. nih.gov More recently, a pyridylpiperazine-based EPI, BDM91288, was developed to inhibit the AcrB efflux pump component in Klebsiella pneumoniae. embopress.org This compound potentiates the activity of a panel of antibiotics and can revert clinically relevant resistance mediated by efflux pump overexpression. embopress.org While not identical to this compound, the activity of these pyridyl-containing analogs underscores the potential of this chemical scaffold in the development of agents to combat antimicrobial resistance. nih.govembopress.org
Molecular Interactions with Superoxide (B77818) Dismutase (SOD) Pathway Components
The superoxide dismutase (SOD) family of enzymes represents a primary line of antioxidant defense, catalyzing the dismutation of superoxide radicals. There is currently a lack of direct evidence from scientific literature describing molecular interactions between this compound or its direct analogs and components of the SOD pathway. However, some related heterocyclic systems have been investigated for their antioxidant properties. For example, a study on N3-substituted thiazolo[4,5-b]pyridines reported on their general antioxidant activity, though specific interactions with SOD were not detailed. biointerfaceresearch.com Further research is required to determine if the pyridinyl-thiazole scaffold has any direct or indirect role in modulating SOD activity or related oxidative stress pathways.
Elucidation of Cellular and Sub-Cellular Mechanisms of Action
The biological effects of pyridine-thiazole analogs are underpinned by their ability to modulate fundamental cellular processes, including signal transduction and cell cycle progression.
Signal Transduction Pathway Modulation (e.g., NF-κB Activation)
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of inflammatory responses, cell survival, and proliferation. mdpi.com Dysregulation of the NF-κB pathway is implicated in chronic inflammatory diseases and cancer. mdpi.com While direct modulation of the NF-κB pathway by this compound has not been specifically reported, other heterocyclic compounds containing pyridine or thiazole-related cores have been developed as NF-κB inhibitors. For instance, certain pyrazole-thiadiazole derivatives have been shown to inhibit NF-κB transcriptional activity. researchgate.net Additionally, novel quinoline (B57606) and aminoindazole-pyrrolo[2,3-b]pyridine molecules have been identified as inhibitors of the canonical and non-canonical NF-κB pathways, respectively. mdpi.commdpi.com These findings suggest that heterocyclic scaffolds, including those containing a pyridine ring, can be effectively designed to target the NF-κB signaling cascade.
Cell Cycle Regulation Mechanisms
A primary mechanism through which pyridine-thiazole analogs exert their antiproliferative effects is by interfering with the cell cycle machinery. As established, these compounds can inhibit CDKs, which are the engine of cell cycle progression. nih.gov Inhibition of CDK2, for example, is known to block the transition from the G1 to the S phase of the cell cycle. mdpi.comdrugbank.com
Studies on various pyridine-thiazole and related hybrids have confirmed their ability to induce cell cycle arrest. One potent pyridine-dihydrothiazole hybrid was found to cause G1 phase arrest in HepG2 liver cancer cells. nih.gov Similarly, a thiazole derivative, compound 4c , induced cell cycle arrest at the G1/S checkpoint in MCF-7 breast cancer cells, leading to a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com This cell cycle blockade is a direct consequence of kinase inhibition and is a key step in triggering programmed cell death. The induction of apoptosis is further confirmed by changes in the levels of regulatory proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
The table below details the observed cellular mechanisms of action for representative pyridine-thiazole analogs.
| Compound Class | Cell Line(s) | Mechanism of Action | Key Findings | Reference |
| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid | HepG2 | Cell Cycle Arrest, Apoptosis | Caused G1 cell cycle arrest; Increased Bax and caspase-3 levels; Decreased Bcl-2 levels | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | MCF-7 | Cell Cycle Arrest, Apoptosis | Induced arrest at G1/S phase; Increased accumulation of cells in pre-G1 phase (37.36%); Increased early (22.39%) and late (9.51%) apoptosis | mdpi.com |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 | Cytotoxicity, Genetic Instability | High antiproliferative activity (IC₅₀ = 0.57 µM); Mechanism may relate to inducing genetic instability via PARP inhibition | mdpi.com |
| Thiophenyl thiazolyl-pyridine hybrids | A549 | Cytotoxicity | Showed potent cytotoxicity against lung cancer cells | mdpi.com |
Interaction with Prion Protein Conversion
Prion diseases are a family of fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPᶜ) into a pathological, infectious isoform known as PrPˢᶜ. nih.govnih.gov A key therapeutic strategy is to identify small molecules that can inhibit this conversion process. The 2-aminothiazole (B372263) scaffold, a core component of this compound analogs, has been identified as a promising new class of antiprion agents. nih.gov
Initial research identified 2-aminothiazoles as having activity in prion-infected neuroblastoma cell lines. nih.gov Subsequent structure-activity relationship (SAR) studies have focused on optimizing this scaffold to improve both potency and pharmacokinetic properties, with a particular emphasis on ensuring the compounds can cross the blood-brain barrier and achieve high concentrations in the brain. nih.govnih.gov
One lead compound, (4-biphenyl-4-yl-thiazol-2-yl)-(6-methyl-pyridin-2-yl)-amine (Compound 1) , showed good stability and oral bioavailability. However, its potency in cell models was modest. nih.gov This prompted the synthesis of analogs designed to enhance antiprion activity while maintaining or improving the favorable pharmacokinetic profile. nih.gov
A significant breakthrough was the discovery of (6-methyl-pyridin-2-yl)-[4-(4-pyridin-3-yl-phenyl)-thiazol-2-yl]-amine (Compound 15) . The introduction of a single nitrogen atom into one of the phenyl rings dramatically improved efficacy. nih.gov This analog was found to have a brain exposure to EC₅₀ ratio (the effective concentration for reducing PrPˢᶜ by 50%) that was more than 20 times greater than that of the original lead compound. nih.gov This indicates a much higher therapeutic potential, achieving a strong antiprion effect at concentrations that are readily achievable in the brain. nih.gov
The research highlights a clear structure-activity relationship, where small modifications to the peripheral rings of the 2-aminothiazole core can lead to substantial improvements in biological activity against prion protein conversion. nih.govnih.gov
The table below compares the efficacy of a lead 2-aminothiazole compound with an improved analog.
| Compound | Antiprion Potency (EC₅₀) | Brain AUC / EC₅₀ Ratio |
| Compound 1 | 1.3 µM | 7.6 |
| Compound 15 | 0.06 µM | 160 |
This table illustrates the improved antiprion potency of an optimized 2-aminothiazole analog (Compound 15) compared to the initial lead (Compound 1). The Brain AUC / EC₅₀ ratio reflects the therapeutic potential in the central nervous system. nih.gov
Structure Activity Relationship Sar Studies for 2 Pyridin 2 Yl 1,3 Thiazol 4 Yl Methylamine Derivatives
Systematic Variation of Substituents on the Pyridine (B92270) Ring
Modifications to the pyridine ring have been a central focus of SAR studies, demonstrating that both the nature and position of substituents significantly influence the biological profile of these compounds.
Impact of Electronic and Steric Properties at Pyridine Positions
The electronic properties of substituents on the pyridine ring play a crucial role in modulating the activity of pyridyl-thiazole derivatives. The introduction of either electron-donating groups (EDG) or electron-withdrawing groups (EWG) can alter the electron density of the ring system, thereby affecting interactions with biological targets. nih.gov Studies on related scaffolds have shown that the presence of an EWG on a phenyl ring attached to the thiazole (B1198619) moiety can lead to better inhibition and activity. nih.gov
In a series of related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, SAR exploration revealed that small alkyl substituents on the pyridine A-ring, particularly in the 3-position, were favorable for activity. acs.org This suggests that steric bulk and electronic effects at specific positions are key determinants of potency. For instance, a series of compounds bearing substituents at the 5'-position of the pyridine ring with varied electronic, lipophilic, and steric properties all demonstrated modest to good activity, with MIC values ranging from 1–7 µg/mL. mdpi.com In contrast, substitutions at the 6'-position, ortho to the pyridine nitrogen, were less tolerated, with only aliphatic amine substituents showing activity. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have complemented these experimental findings. The location and energy of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are affected by the presence of electron-donating or withdrawing groups and can influence the biological activity of the molecule. nih.gov
Table 1: Effect of Pyridine Ring Substitution on Biological Activity in Related Scaffolds
| Scaffold | Substituent Position | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | 3-position | Small alkyl groups | Favorable for activity | acs.org |
| Pyrazolo[1,5-a]Pyrimidin-7-Amines | 5'-position | Various electronic/steric properties | Modest to good activity (MIC 1–7 µg/mL) | mdpi.com |
| Pyrazolo[1,5-a]Pyrimidin-7-Amines | 6'-position (ortho to N) | Aliphatic amines | Active (MIC ~1 µg/mL) | mdpi.com |
| N-aminothiazolyl-1,2-dihydropyridine | Attached Phenyl Ring | Electron-Withdrawing Group (EWG) | Enhanced inhibition and activity | nih.gov |
Positional Isomer Effects on Biological Activity
The point of attachment of the pyridine ring to the thiazole core is a critical factor determining biological activity. Comparative studies of positional isomers, such as 2-(pyridin-2-yl)-thiazoles versus 2-(pyridin-4-yl)-thiazoles, have shown significant differences in potency.
Table 2: Comparison of Biological Activity for Pyridine Positional Isomers
| Isomer | General Observation | Example of High Activity | Reference |
|---|---|---|---|
| 4-Pyridine Thiazole Hybrids | Showed more potent activity than 2-pyridine isomers. | Compound 4c exhibited MIC values of 0.02 mM against S. aureus and B. cereus. | colby.edu |
| 2-Pyridine Thiazole Hybrids | Generally showed lower activity compared to 4-pyridine isomers. | - | colby.edu |
| Both 2-pyridyl and 4-pyridyl series | Showed inferior antibacterial and antifungal activity in a specific series. | MICs ranged from 0.01–5.7 mM. | nih.gov |
Exploration of Substituents on the Thiazole Ring
The thiazole ring serves as a versatile scaffold, and substitutions at its various positions are pivotal for fine-tuning biological activity. globalresearchonline.netnih.gov
Influence of Functional Groups at Thiazole Positions (e.g., C4 and C5)
The C4 and C5 positions of the thiazole ring are common sites for modification. Introducing different functional groups at these positions can significantly alter the compound's properties and biological interactions. For instance, in a series of N-aminothiazolyl-1,2-dihydropyridines, substitution at the 4-position of the thiazole group with a phenyl ring bearing an electron-withdrawing group (like a nitro or bromo group) was found to enhance antibacterial potential. nih.govnih.gov This suggests that the electronic nature of the C4-substituent is a key determinant of activity.
Heteroatom Substitution Effects within the Thiazole Ring
Replacing the thiazole core with a bioisosteric ring system, which involves substituting the heteroatoms, can lead to novel compounds with potentially improved properties. In the development of macrofilaricidal agents, an initial amino-thiazole lead compound was optimized by replacing the thiazole core with a 1,2,4-thiadiazole (B1232254) ring. acs.org This modification maintained good biological activity against adult worms. acs.org In contrast, the isomeric 1,3,4-thiadiazole (B1197879) was found to be less potent, indicating that the specific arrangement of heteroatoms within the five-membered ring is critical for the desired biological effect. acs.org This strategy of core replacement demonstrates that while the general scaffold is important, the precise placement of nitrogen and sulfur atoms governs the interaction with the biological target.
Modification of the Methylamine (B109427) Side Chain
The methylamine linker connecting the pyridyl-thiazole core to other parts of a molecule or acting as a terminal group is also a target for modification. Altering this side chain can affect the molecule's flexibility, polarity, and ability to form hydrogen bonds.
In the development of related macrofilaricides, SAR studies revealed that methyl or di-methyl amine substituents trended toward in vivo efficacy. acs.org This suggests that small N-alkyl groups on the amine are well-tolerated and potentially beneficial. DFT calculations on related structures have shown that the sp3-hybridized nitrogen atom of a bridge bond can be a key location for the HOMO or LUMO, indicating its importance in the molecule's electronic properties and reactivity. nih.gov Syntheses of related thiazolidin-4-ones have involved incorporating both amino and methylamino linkers attached to a substituted pyridine ring, highlighting this side chain as a key point for chemical diversification. orientjchem.org The modification from a primary amine (-NH2) to a secondary amine (-NHCH3) or a tertiary amine (-N(CH3)2) alters the hydrogen-bonding capability and lipophilicity, which are critical parameters for biological activity.
Effects of Alkyl Length and Branching
The substitution pattern on the core structure, particularly on the amine functionality and adjacent rings, plays a critical role in modulating biological activity. In related heterocyclic series, the introduction of small alkyl substituents has been shown to be a key factor in optimizing activity. For instance, in a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, SAR studies revealed that small alkyl groups on the pyridine ring, especially at the 3-position, were favorable for their desired biological effect. acs.org
While direct SAR data on N-alkylation of the (2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine is not extensively detailed in available literature, general principles of medicinal chemistry suggest that modifying the methylamine group would significantly impact activity. N-alkylation with chains of varying length (e.g., ethyl, propyl) and branching (e.g., isopropyl) can influence several properties:
Steric Hindrance: Increasing the size of the alkyl group can create steric hindrance, potentially preventing the molecule from fitting into its biological target's binding site, which could decrease activity.
Lipophilicity: Longer alkyl chains increase the molecule's lipophilicity (fat-solubility). This can affect its ability to cross cell membranes and may alter its pharmacokinetic profile, including absorption and distribution.
Basicity: The substitution on the amine nitrogen affects its basicity (pKa), which is critical for forming ionic interactions with acidic residues (like aspartate or glutamate) in a protein's active site.
In a study of conformationally restricted pyridyltriazole antagonists, N-alkylation of a pyridylamino group with an ethyl group markedly improved biological activity compared to the unsubstituted amine. nih.gov This highlights that a systematic exploration of N-alkyl substituents is a valuable strategy. A hypothetical SAR study could involve synthesizing derivatives as shown in the table below to determine the optimal alkyl size and shape for activity.
| Compound | R Group | Expected Effect on Lipophilicity | Potential Impact on Activity |
| Parent | -H | Baseline | Reference activity |
| Derivative 1 | -CH₃ (Methyl) | Slight Increase | May improve binding through hydrophobic interactions |
| Derivative 2 | -CH₂CH₃ (Ethyl) | Moderate Increase | Potential for enhanced potency nih.gov |
| Derivative 3 | -CH(CH₃)₂ (Isopropyl) | Increased | Branching may introduce unfavorable steric clash |
| Derivative 4 | -C(CH₃)₃ (tert-Butyl) | Significant Increase | Likely to decrease activity due to large steric bulk |
Bioisosteric Replacements for Amine Functionality
Common bioisosteric replacements for an amine group include:
Amides and Sulfonamides: These groups can mimic the hydrogen bond donating and accepting properties of an amine but are generally less basic and metabolically more stable. nih.gov
Ureas: Can also participate in similar hydrogen bonding interactions.
Small Heterocycles: Rings such as 1,2,3-triazole, oxadiazole, or tetrazole can act as non-classical bioisosteres. nih.gov They can replicate the spatial and electronic properties of the amine group while offering improved metabolic stability and potentially new interaction points.
Trifluoroethylamine: This group is an interesting amide bioisostere that can also be considered for replacing a primary amine in certain contexts. The electron-withdrawing trifluoromethyl group reduces the basicity of the amine, keeping it largely non-ionized at physiological pH, while still allowing the N-H to function as a hydrogen-bond donor.
The choice of a bioisostere is highly context-dependent, and its success relies on maintaining the key interactions required for biological activity while improving drug-like properties. nih.gov
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For molecules with multiple rotatable bonds, understanding the preferred low-energy conformation is key to rational drug design.
Studies on related pyridine-thiazole hybrid molecules have shown that the core scaffold tends to adopt a relatively flat, planar conformation. nih.gov X-ray crystallography of a similar 2-(pyridin-2-ylamino)-1,3-thiazole derivative revealed that the pyridylamino group adopts a synperiplanar conformation relative to the thiazole ring. nih.gov This planarity is a crucial feature, as it often facilitates optimal stacking interactions (e.g., π-π stacking) within a protein's binding pocket.
In another related molecule, the dihedral angles between the pyridine and thiazole rings were found to be between 14 and 22 degrees, indicating a near-coplanar arrangement. nih.gov This restricted conformation, fixed by the biaryl nature of the scaffold, reduces the entropic penalty upon binding to a receptor, which can contribute to higher binding affinity. The relative orientation of the pyridine and thiazole rings dictates the spatial positioning of key pharmacophoric elements, and thus, maintaining this preferred conformation is often essential for retaining biological activity.
Identification of Key Pharmacophoric Elements and Essential Binding Motifs
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, a general pharmacophore model can be proposed based on its structural features and findings from related molecules.
Pharmacophore modeling studies on various thiazole derivatives have identified common features essential for activity, including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. lew.roresearchgate.net
The key pharmacophoric elements for this class of compounds are likely to be:
Hydrogen Bond Donor (HBD): The primary amine (-NH₂) of the methylamine group is a strong hydrogen bond donor. This is often crucial for anchoring the molecule in the active site through interaction with an acidic amino acid residue like aspartate or glutamate.
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: Both the pyridine and thiazole rings serve as aromatic and hydrophobic features. The pyridine ring, in particular, can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan within the binding site. nih.gov
A Rigid Scaffold: The thiazole ring acts as a central scaffold, holding the pyridine ring and the methylamine group in a specific, relatively rigid spatial orientation. This precise arrangement is critical for presenting the other pharmacophoric elements correctly to their corresponding interaction points on the target protein.
A hypothetical binding model would involve the amine group forming a key hydrogen bond, while the pyridine nitrogen interacts with another residue, and the planar ring system engages in favorable hydrophobic or stacking interactions.
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction | Example Target Residue |
| Hydrogen Bond Donor | -CH₂NH₂ | Hydrogen Bonding | Aspartate, Glutamate |
| Hydrogen Bond Acceptor | Pyridine N atom | Hydrogen Bonding | Serine, Threonine, Asparagine |
| Aromatic Ring | Pyridine Ring | π-π Stacking, Hydrophobic Interaction | Tyrosine, Phenylalanine |
| Aromatic Ring/Scaffold | Thiazole Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |
Lead Optimization Strategies and Molecular Design Principles
Lead optimization is the process of refining a promising hit compound into a clinical candidate. For the this compound series, several established molecular design principles can be applied.
Structure-Based Drug Design: If the 3D structure of the biological target is known, molecular docking studies can be used to predict how derivatives will bind. This allows for the rational design of new compounds with modifications aimed at improving interactions with the active site, such as filling unoccupied hydrophobic pockets or forming additional hydrogen bonds. nih.gov
Scaffold Hopping: One advanced strategy involves replacing the central thiazole ring with another heterocycle (e.g., 1,2,4-thiadiazole, oxadiazole, pyrazole) to improve properties like metabolic stability or to explore new intellectual property space. acs.orgcambridgemedchemconsulting.com This is done while ensuring the new scaffold maintains the crucial spatial orientation of the key pharmacophoric elements. For example, in one discovery program, an initial aminothiazole hit was optimized by replacing the thiazole core with a 1,2,4-thiadiazole, which led to a new series with improved properties. acs.org
Systematic SAR Exploration: As discussed in section 4.3.1, systematically modifying substituents on the pyridine ring and the amine group is a fundamental strategy. Adding small groups (e.g., methyl, chloro, fluoro) to the pyridine ring can probe for additional binding interactions and can also be used to "block" sites of metabolism, thereby improving the compound's pharmacokinetic profile. mdpi.com
Improving Physicochemical Properties: Optimization often focuses on improving "drug-like" properties. For the this compound scaffold, this could involve modulating the pKa of the amine through bioisosteric replacement or modifying lipophilicity by adding or removing polar or nonpolar groups to achieve a balance between solubility, permeability, and metabolic stability. acs.org
By integrating these strategies, medicinal chemists can iteratively refine the this compound scaffold to develop derivatives with enhanced therapeutic potential.
Computational Chemistry and in Silico Approaches in the Study of 2 Pyridin 2 Yl 1,3 Thiazol 4 Yl Methylamine
Molecular Docking and Ligand-Protein Interaction Studies
There is no publicly available research detailing molecular docking studies specifically for (2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine.
Prediction of Binding Modes and Target Receptor Binding Affinities
No published data exists on the predicted binding modes or receptor binding affinities for this compound.
Identification of Key Interacting Residues in Active Sites
Without docking studies, there is no information identifying key amino acid residues that may interact with this compound in any protein active site.
Molecular Dynamics Simulations
Specific molecular dynamics simulations for this compound have not been reported in the scientific literature.
Conformational Stability and Flexibility Analysis of Ligand-Target Complexes
There are no available analyses on the conformational stability or flexibility of this compound when complexed with a biological target.
Analysis of Solvent Effects and Binding Dynamics
Information regarding the influence of solvent on the binding dynamics of this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed or published that include this compound in their training or test sets. Therefore, there is no information on the structural features of this molecule that would quantitatively correlate with a specific biological activity.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to correlate the structural features of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model would be developed by first compiling a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, receptor binding).
The development process involves:
Data Set Compilation: Gathering a series of pyridine-thiazole analogs with experimentally determined activity data.
Molecular Descriptor Calculation: Generating a wide range of numerical descriptors that characterize the physicochemical properties of each molecule.
Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical equation that links the descriptors to the biological activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.
While a specific QSAR model for the biological activity of this compound is not publicly documented, studies on related aminothiazole derivatives have successfully employed this approach to predict activities such as anticancer effects. These models serve as a proof of concept for the applicability of QSAR in this chemical space.
Identification of Molecular Descriptors Correlating with Activity
The cornerstone of a predictive QSAR model is the identification of molecular descriptors that significantly influence the biological activity. These descriptors can be categorized into several types:
Topological Descriptors: These describe the atomic connectivity within the molecule.
Electronic Descriptors: These relate to the distribution of electrons, such as atomic charges and dipole moments.
Steric Descriptors: These describe the three-dimensional shape and size of the molecule.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, a key factor in membrane permeability and target interaction.
For pyridine-thiazole compounds, important descriptors often include those related to electrostatic potential, surface area, and specific atomic contributions. For instance, studies on similar heterocyclic compounds have identified descriptors like Moreau-Broto autocorrelation (related to the distribution of atomic properties) and relative polar surface area (RPSA) as being influential. Identifying such descriptors for this compound would provide critical insights into the structural features that could be modified to enhance its desired biological effects.
In Silico Pharmacokinetic and Pharmacodynamic Modeling
Beyond predicting biological activity, in silico methods are vital for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. This modeling helps to predict a compound's behavior in a biological system.
Computational Assessment of Molecular Properties Relevant to Drug-likeness (e.g., PSA, LogP)
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several empirically derived rules and calculated molecular properties are used for this assessment, most notably Lipinski's Rule of Five.
Key computed properties include:
Molecular Weight (MW): The mass of the molecule.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.
Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.
Polar Surface Area (PSA): The surface area of polar atoms, which is crucial for predicting cell membrane permeability.
| Property | Computed Value for (2-(Pyrimidin-2-yl)thiazol-4-yl)methanamine | General Guideline (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (g/mol) | 192.24 | ≤ 500 |
| XLogP3 | -0.2 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| Polar Surface Area (PSA) (Ų) | 92.9 | ≤ 140 |
Based on these parameters for a similar compound, it is plausible that this compound would also exhibit favorable drug-like properties.
Theoretical Prediction of Potential Metabolic Pathways
Predicting a compound's metabolic fate is a complex but critical aspect of in silico ADME modeling. Software programs can predict potential sites of metabolism by identifying atoms most susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism.
For this compound, likely metabolic pathways would involve:
Oxidation of the Pyridine (B92270) Ring: The pyridine ring is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.
Oxidation of the Thiazole (B1198619) Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone.
Metabolism of the Methylamine (B109427) Group: The primary amine could undergo deamination or N-acetylation.
The position of heteroatoms in the heterocyclic rings plays a significant role in directing metabolism. Computational models use algorithms based on known metabolic reactions and quantum chemistry calculations to predict the most probable metabolites. A detailed prediction would generate a ranked list of potential metabolic sites and the resulting structures, which can then be targeted for confirmation in experimental metabolic studies.
Future Research Directions and Conceptual Therapeutic Potential of 2 Pyridin 2 Yl 1,3 Thiazol 4 Yl Methylamine Derivatives
Design of Novel Analogs with Enhanced Potency, Selectivity, and Biological Utility
Key strategies for analog design include:
Systematic Substituent Modification : Research has shown that the type and position of substituents on both the pyridine (B92270) and thiazole (B1198619) rings, as well as any associated structures, can dramatically alter biological activity. For instance, the introduction of electron-withdrawing groups on an ancillary phenyl ring has been shown to enhance cytotoxic potency in certain anticancer derivatives. researchgate.net Similarly, in a series of N-(1,3-thiazol-2-yl)pyridin-2-amine inhibitors of KDR kinase, the placement of fluoro or chloro groups on the pyridine ring significantly modulated activity. researchgate.net
Bioisosteric Replacement : To improve metabolic stability and other pharmacokinetic properties, problematic moieties can be replaced with bioisosteres. A notable example involved a series of amino-thiazole compounds where the thiazole ring was identified as a potential source of metabolic bioactivation. acs.org Replacing the thiazole with a 1,2,4-thiadiazole (B1232254) core successfully mitigated this liability while maintaining potent biological activity. acs.org
Hybrid Molecule Design : The combination of the pyridine-thiazole core with other pharmacologically active scaffolds can lead to hybrid molecules with synergistic or novel activities. However, this approach requires careful design, as the addition of certain fragments, such as a pyrazoline ring in one anticancer series, led to a decrease in the desired antitumor effect. nih.gov
Conformational Restriction : Modifying the linker between the core heterocycles or introducing cyclic structures can lock the molecule into a more biologically active conformation, potentially increasing potency and selectivity for the target protein.
| Derivative Class | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Hydrazonothiazole-Pyridine Hybrids | Substituents at the 4th position of the thiazole ring (e.g., 2,5-dimethoxyphenyl) | Enhanced cytotoxic activity against A549 lung cancer cells. | acs.org |
| Pyridine-Thiazole Hydrazides | Addition of 4-hydroxy-3-methoxyphenyl group | Increased in vitro anti-inflammatory activity. | nih.gov |
| Amino-Thiazole Derivatives | Replacement of thiazole with 1,2,4-thiadiazole | Maintained biological activity while potentially reducing metabolic bioactivation. | acs.org |
| N-(1,3-thiazol-2-yl)pyridin-2-amines | Addition of electron-withdrawing groups (e.g., chloro) to the pyridine ring | Increased KDR kinase inhibitory activity. | researchgate.net |
| Pyridone-based Analogues | Electron-withdrawing substituents (e.g., nitro) on phenyl ring | Enhanced cytotoxicity against cancer cell lines. | researchgate.net |
Exploration of New Biological Targets and Underexplored Disease Areas
While much of the research on pyridine-thiazole derivatives has focused on oncology, the scaffold's versatility suggests significant potential in other therapeutic areas. Future work should systematically explore novel biological targets and expand the application of these compounds to a wider range of diseases.
Oncology : Beyond established targets like cyclin-dependent kinases (CDKs) nih.govresearchgate.net and various protein and lipid kinases, nih.gov new targets for pyridine-thiazole derivatives are emerging. Studies have implicated Poly(ADP-ribose) polymerase 1 (PARP1) as a potential target, as inhibition of PARP1 reduced the cytotoxicity of certain pyridine-thiazole hybrids. nih.gov Other identified targets in cancer include matrix metalloproteinase-9 (MMP-9) acs.org and Rho-associated protein kinase (ROCK-1). arabjchem.org
Infectious Diseases : A compelling and underexplored avenue is the application of this chemical class to infectious diseases. Researchers have successfully developed substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent macrofilaricides for treating filarial infections such as onchocerciasis (river blindness). acs.orgdndi.orgnih.gov This groundbreaking work demonstrates the potential of these scaffolds to address neglected tropical diseases. Further exploration for antibacterial, antifungal, and antiviral activities is warranted. nih.gov
Inflammatory Diseases : The pyridine-thiazole scaffold has also shown promise in the context of inflammation. Certain derivatives have demonstrated anti-inflammatory properties, with mechanistic studies pointing towards the inhibition of enzymes like cyclooxygenase (COX). nih.gov Other related heterocyclic systems have also been investigated as potential anti-inflammatory agents. biointerfaceresearch.com This opens the door for developing novel treatments for a host of chronic inflammatory conditions.
| Derivative Class | Potential Biological Target | Underexplored Disease Area | Reference |
|---|---|---|---|
| Pyridine-Thiazole Hybrids | PARP1 | Cancer (mechanism of action) | nih.gov |
| Hydrazonothiazole-Pyridine Hybrids | MMP-9 | Lung Cancer | acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Cancer (Leukemia) | nih.govresearchgate.net |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Not specified (phenotypic discovery) | Filarial Infections (Onchocerciasis) | acs.orgdndi.orgnih.gov |
| Pyridine-Thiazole Hydrazides | Cyclooxygenase (COX) | Inflammation | nih.gov |
| Pyridine-Thiazole Hybrids | Rho-associated protein kinase (ROCK-1) | Cancer | arabjchem.org |
Development of Advanced Synthetic Methodologies for Library Synthesis
To fully explore the chemical space around the (2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine core, efficient and robust synthetic methodologies are required. The development of advanced synthetic strategies will enable the rapid generation of diverse compound libraries for biological screening. Future efforts should focus on:
Multi-Component Reactions (MCRs) : One-pot MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. The use of an MCR has been reported for the preparation of thiazolyl pyridines linked to a thiophene (B33073) moiety, demonstrating the utility of this approach for generating novel derivatives. mdpi.com
Convergent Synthesis : Convergent strategies, where different fragments of the final molecule are synthesized separately and then combined, are often more efficient for complex targets. This approach was used to generate libraries of 1,2,4-thiadiazole-based macrofilaricides. acs.org
Classic and Modern Heterocyclic Synthesis : Foundational reactions like the Hantzsch thiazole synthesis remain a cornerstone for producing the core scaffold. imedpub.com These can be augmented with modern synthetic techniques, such as [2+3]-cyclocondensation reactions and Claisen-Schmidt condensations, to access a wider array of derivatives. mdpi.com
Solid-Phase Synthesis : For large-scale library generation, adapting synthetic routes to a solid-phase format can facilitate automation and purification, significantly accelerating the drug discovery process.
Integration with High-Throughput Screening and Combinatorial Chemistry Pipelines
The synthesis of large, diverse libraries of pyridine-thiazole derivatives is most powerful when coupled with high-throughput screening (HTS) to rapidly identify promising lead compounds. Future research will benefit from the closer integration of combinatorial synthesis and HTS.
Phenotypic Screening : This approach involves testing compounds for their effect on cell or organism physiology without prior knowledge of the specific target. It has proven highly effective in identifying pyridine-thiazole derivatives with novel activities. For example, screening against a panel of 60 cancer cell lines identified hybrids with high antiproliferative activity. nih.gov A phenotypic platform using surrogate nematodes was instrumental in the discovery of the amino-thiazole series for treating filarial diseases. acs.orgdndi.org
Target-Based Screening : As new biological targets are validated, target-based HTS assays can be developed to screen for specific inhibitors from pyridine-thiazole libraries.
Combinatorial Chemistry : The use of "rapid analog libraries" allows for the swift exploration of SAR around an initial hit. researchgate.netnih.gov This strategy, where a core scaffold is systematically decorated with a variety of building blocks, is essential for optimizing lead compounds.
Application in Chemical Biology as Tools and Probes for Mechanistic Investigations
Beyond their direct therapeutic potential, thoughtfully designed this compound derivatives can serve as valuable chemical tools to investigate complex biological processes.
Probing Biological Pathways : Active compounds can be used to dissect cellular mechanisms. For instance, potent and selective pyridine-thiazole hybrids were used in conjunction with known inhibitors to confirm the involvement of the PARP1 pathway in their cytotoxic effects. nih.gov Other derivatives have been used to confirm the role of mitochondrial pathways in inducing apoptosis. acs.org
Development of Molecular Probes : The core scaffold can be modified to create sophisticated molecular probes for research. This can include the attachment of fluorescent dyes for cellular imaging, biotin (B1667282) tags for target identification via affinity purification, or photo-crosslinking groups to covalently label binding partners.
Radiolabeled Analogs for In Vivo Imaging : A powerful application is the development of radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET). A pyrazol-4-yl-pyridine derivative was successfully radiofluorinated to create a PET radioligand for imaging the M4 muscarinic acetylcholine (B1216132) receptor in the brain, showcasing the potential of these scaffolds in neuroscience and diagnostic applications. nih.gov
Rational Drug Design Strategies Based on Accumulated Mechanistic Insights
As SAR data and mechanistic understanding accumulate, a shift from broad screening to more rational, structure-based design becomes possible. This approach leverages computational tools and structural biology to design molecules with a high probability of success.
Molecular Docking and Simulation : Computational docking is widely used to predict how a molecule will bind to the active site of a target protein. This technique has been applied to pyridine-thiazole derivatives to understand their binding interactions with targets like MMP-9 and ROCK-1, guiding the design of more potent inhibitors. acs.orgarabjchem.org Molecular dynamics simulations can further refine these models by showing how the compound and protein interact over time. acs.org
Structure-Based Design : When a high-resolution crystal structure of a target protein is available, either alone or in complex with an inhibitor, it provides a detailed blueprint for rational drug design. This approach allows for the precise design of new analogs that optimize interactions with key amino acid residues in the binding site, enhancing potency and selectivity. researchgate.net
In Silico ADMET Prediction : Computational tools that predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are increasingly integrated into the design pipeline. researchgate.net By identifying potential liabilities like poor solubility or metabolic instability early on, medicinal chemists can prioritize the synthesis of compounds with more favorable drug-like properties.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for new and effective treatments for a wide spectrum of human diseases.
Q & A
What are the key considerations for synthesizing (2-Pyridin-2-yl-1,3-thiazol-4-yl)methylamine with high purity?
Methodological Answer:
Synthesis typically involves coupling pyridine and thiazole precursors via nucleophilic substitution or condensation reactions. For example, copper-catalyzed cross-coupling (e.g., using CuBr) with cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) under reflux can yield the target compound. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the product . Monitoring reaction progress using TLC and ensuring anhydrous conditions minimizes by-products.
How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the 3D structure with multinuclear NMR spectroscopy (e.g., H, C) to verify proton and carbon environments. For SC-XRD, refine data using programs like SHELXL to resolve bond lengths and angles . NMR assignments should align with expected chemical shifts: pyridyl protons (~8.5–7.5 ppm) and thiazole methylamine protons (~3.5–4.5 ppm) .
What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
Advanced Research Focus:
Discrepancies (e.g., bond length deviations or unexpected resonance splitting) require cross-validation:
- Re-examine crystallographic refinement parameters (e.g., thermal displacement, occupancy) in SHELXL to rule out disorder .
- Compare experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to identify conformational flexibility or solvent effects .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight integrity .
How can stability-indicating methods be developed for this compound under stress conditions?
Methodological Answer:
Adopt ICH Q2(R2)-compliant protocols:
- Stress Testing : Expose the compound to acidic/alkaline hydrolysis, oxidative (HO), thermal, and photolytic conditions.
- Analysis : Use HPTLC for degradation profiling and ESI-MS to characterize degradants (e.g., oxidation at the thiazole sulfur or methylamine group) .
- Validation : Ensure method specificity via forced degradation studies and linearity checks (e.g., 50–150% concentration ranges).
What computational approaches predict the electronic properties of this compound?
Advanced Research Focus:
Perform density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to:
- Map frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- Simulate IR and UV-Vis spectra for comparison with experimental data .
- Analyze charge distribution to identify nucleophilic/electrophilic sites for functionalization.
How does the methylamine group influence the compound’s solubility and reactivity?
Methodological Answer:
The methylamine moiety enhances water solubility via hydrogen bonding but may form zwitterionic structures in polar solvents. Reactivity studies (e.g., with acylating agents) should account for nucleophilicity at the amine group. Solubility profiles can be determined experimentally via phase-solubility analysis (e.g., in DMF/water mixtures) .
What are the challenges in functionalizing this compound for bioactivity studies?
Advanced Research Focus:
Key challenges include:
- Regioselectivity : Protect the methylamine group during derivatization (e.g., Boc protection) to avoid side reactions.
- Steric Hindrance : Use mild coupling agents (e.g., EDC/HOBt) for introducing substituents to the pyridyl or thiazole rings .
- Bioassay Compatibility : Optimize purification (e.g., preparative HPLC) to remove trace catalysts before biological testing.
How can synthetic yields be optimized for large-scale research applications?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency .
- Reaction Time/Temperature : Use microwave-assisted synthesis to reduce reflux time while maintaining yield .
- Workup : Replace traditional column chromatography with recrystallization (e.g., ethanol/water) for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
